molecular formula C20H16O7 B1206861 (5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione

(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione

Cat. No. B1206861
M. Wt: 368.3 g/mol
InChI Key: ZJSLMQLVFYXGOW-UYAOXDASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD116740 is a member of p-quinones.

Scientific Research Applications

Food Safety and Environmental Impact

Polycyclic aromatic hydrocarbons (PAHs), including compounds like (5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione, are well researched for their occurrence in foods and their potential mutagenic and carcinogenic effects. Studies highlight the importance of understanding the sources of PAHs, their effects, and possible remediation strategies. It's noted that PAHs can form during cooking processes, especially in meat cooked over an open flame, and various methods have been developed to assess and detect PAHs in foods. Organizations like the U.S. EPA and the EFSA are involved in evaluating the occurrence and toxicity of PAHs. Adequate process and quality control of processed foods are emphasized as crucial means to reduce PAH ingestion in foods (Adeyeye, 2020).

Indoor Pollution and Consumer Goods

The increasing application of novel brominated flame retardants (NBFRs), which include PAH compounds, in consumer goods, calls for more research into their occurrence, environmental fate, and toxicity. Indoor air, dust, and consumer goods are identified as key areas where NBFRs are found. The review emphasizes the need for optimized analytical methods to include all NBFRs and for further research on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Remediation

Research also explores the use of redox mediators in the treatment of organic pollutants, including PAHs, in industrial wastewater. Enzymes such as laccases and peroxidases, in the presence of redox mediators, can degrade recalcitrant compounds effectively. The study discusses various redox mediators and their potential in enhancing the remediation of aromatic compounds present in industrial effluents, indicating a significant role for enzyme–redox mediator systems in future environmental remediation efforts (Husain & Husain, 2007).

Pharmaceutical and Biological Properties

The review of Schiff base, hydrazone, and oxime derivatives of curcumin, which shares structural similarities with PAHs, presents an overview of the synthesis and biological activities of these compounds. These derivatives and their metal complexes exhibit significant biological activity, underscoring the potential of PAH structures in pharmaceutical applications (Omidi & Kakanejadifard, 2020).

Renewable Resources and Sustainable Chemistry

The review on the conversion of plant biomass to furan derivatives, including those structurally similar to PAHs, highlights the potential of these compounds as an alternative feedstock for the chemical industry. The synthesis of HMF and its derivatives from plant feedstocks and their applications in various industries are discussed, indicating a shift towards more sustainable and renewable sources in chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

Product Name

(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C20H16O7/c1-27-12-4-2-3-9-14(12)19(25)16-15(17(9)23)13-10(18(24)20(16)26)5-8(7-21)6-11(13)22/h2-6,18,20-22,24,26H,7H2,1H3/t18-,20-/m1/s1

InChI Key

ZJSLMQLVFYXGOW-UYAOXDASSA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4O)CO)[C@H]([C@@H]3O)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4O)CO)C(C3O)O

synonyms

PD 116740
PD-116740
PD116740

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione
Reactant of Route 2
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione
Reactant of Route 3
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione
Reactant of Route 4
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione
Reactant of Route 5
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione
Reactant of Route 6
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione

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